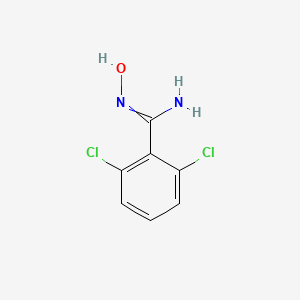

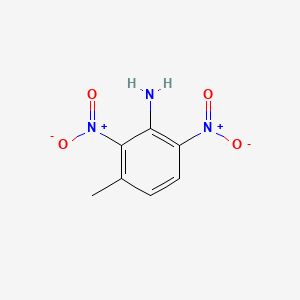

Benzenamine, 2,6-dinitro-3-methyl-(9CI)

説明

Synthesis Analysis

The synthesis of related compounds to Benzenamine, 2,6-dinitro-3-methyl-(9CI) has been explored in various studies. For instance, a facile two-step synthesis process for 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes was reported, which could be relevant to the synthesis of the target compound. The initial step involves the nitration of otho- and para-methylbenzoic acids to yield the corresponding dinitroacids. These dinitroacids are then reacted with sulfur tetrafluoride to produce trifluoromethylated products. These products can be further transformed into indoles using the Batcho–Leimgruber synthetic protocol .

Molecular Structure Analysis

The molecular structure of a compound similar to Benzenamine, 2,6-dinitro-3-methyl-(9CI), specifically N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, has been characterized by various techniques including IR spectra and single crystal X-ray diffraction. The crystal structure analysis revealed that the dihedral angle between the two phenyl rings is 25.9(2)°, indicating the spatial arrangement of the rings. The molecule adopts a trans configuration around the central C=N functional bond, which could influence its reactivity and interactions .

Chemical Reactions Analysis

Although the specific chemical reactions of Benzenamine, 2,6-dinitro-3-methyl-(9CI) are not detailed in the provided papers, the transformation of related compounds into indoles suggests that the target compound may also undergo similar reactions. The presence of nitro groups and a methyl group on the benzene ring can significantly affect the compound's reactivity, potentially allowing for further functionalization or participation in various organic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Benzenamine, 2,6-dinitro-3-methyl-(9CI) have been studied. For example, the title compound N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was found to crystallize in the monoclinic space group P21/n. The crystal density was calculated to be 1.218 g cm⁻³, and the crystal structure is stabilized by C–H…O hydrogen bonds and π–π stacking interactions. These interactions could be indicative of the solid-state properties of Benzenamine, 2,6-dinitro-3-methyl-(9CI) as well. Additionally, the compound exhibited moderate antibacterial activity, which suggests potential biological applications .

科学的研究の応用

Environmental Monitoring and Assessment

A study developed an electroanalytical method for determining herbicides related to "Benzenamine, 2,6-dinitro-3-methyl-(9CI)" in environmental matrices. This method involves differential pulse adsorptive stripping voltammetry on a hanging mercury drop electrode, highlighting the compound's relevance in monitoring environmental pollutants (Thriveni et al., 2009).

Abiotic Degradation Pathways

Research on trifluralin, a compound structurally similar to "Benzenamine, 2,6-dinitro-3-methyl-(9CI)," elucidated its abiotic degradation pathways in reducing environments. This study provides insights into the environmental fate of such compounds, suggesting that they undergo reduction of nitro groups, dealkylation, and cyclization in the presence of Fe(II) (Klupinski & Chin, 2003).

Analytical Methods Development

Efforts have been made to improve analytical techniques for detecting "Benzenamine, 2,6-dinitro-3-methyl-(9CI)" and its derivatives in soil, showcasing the challenges and advances in quantifying such hydrophobic and volatile chemicals (Garimella, Stearman, & Wells, 2000).

Synthetic Applications

Studies have also focused on the synthesis of novel compounds and polymers derived from "Benzenamine, 2,6-dinitro-3-methyl-(9CI)" and its analogs, demonstrating their utility in creating high-performance materials and exploring new chemical transformations (Nakaike et al., 2014).

Photocatalytic Treatment of Effluents

Another line of research has characterized and assessed the treatability of industrial effluents containing nitroaromatic compounds related to "Benzenamine, 2,6-dinitro-3-methyl-(9CI)." These studies highlight the potential of photocatalytic processes in mitigating the environmental impact of such effluents (Ludwichk et al., 2015).

作用機序

Target of Action

3-Methyl-2,6-dinitroaniline, also known as 2,6-Dinitro-m-toluidine, is a type of dinitroaniline herbicide . The primary targets of this compound are the tubulin proteins in plants and protists . These proteins play a crucial role in cell division and growth .

Mode of Action

The compound acts as a microtubule inhibitor , disrupting the normal function of tubulin proteins . This disruption prevents the formation of microtubules, structures that are essential for cell division . As a result, the compound inhibits the growth of shoots and roots in plants .

Biochemical Pathways

The inhibition of tubulin proteins affects the cell division process, leading to a halt in the growth of the plant . This action primarily impacts the mitotic spindle, a structure necessary for separating chromosomes during cell division . The disruption of this process leads to the formation of multinucleate cells, indicating a disruption in the mitotic process .

Pharmacokinetics

The pharmacokinetics of 3-Methyl-2,6-dinitroaniline in plants involves absorption and minimal translocation . The compound is either absorbed or adsorbed by the roots due to their proximity to the herbicide, but translocation from the root to the shoot is minimal . When a dinitroaniline is found in the plant, the parent compound is the major product present, with metabolites equal to 5% or less .

Result of Action

The primary result of the compound’s action is the inhibition of plant growth . This is characterized by the prevention of lateral root development, swelling of the root tip, and the formation of multinucleate cells . In addition, the compound can cause stunting, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .

Action Environment

The efficacy and stability of 3-Methyl-2,6-dinitroaniline can be influenced by various environmental factors. For instance, the compound is used as a pre-emergence herbicide, and its effectiveness can be affected by the timing of application relative to the lifecycle of the weeds . Additionally, the compound’s action can be influenced by the soil composition, moisture levels, and temperature .

特性

IUPAC Name |

3-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)6(8)7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSINJBSWZJVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220624 | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70343-06-5 | |

| Record name | 3-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70343-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070343065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。